REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#N)=[CH:4][CH:3]=1.[OH-].[Na+].[N+:13]([C:16]1C=[CH:20][CH:19]=[CH:18][CH:17]=1)([O-])=[O:14]>CO>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[O:14][N:13]=[C:16]3[CH:17]=[CH:18][CH:19]=[CH:20][C:9]=23)=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
50.7 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C=C1)CC#N
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
250 mL
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Type
|
solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
a vigorously stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The resulting solution is warmed to 65°-70° C.
|
Type
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TEMPERATURE
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Details
|
cooled in an ice bath
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Type
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FILTRATION
|
Details
|
The resulting dark precipitate is filtered
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Type
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WASH
|
Details
|
washed with cold methanol until the methanol washings
|
Type
|
CUSTOM
|
Details
|
The product (16) is recrystallized from toluene
|
Reaction Time |
9 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C=1ON=C2C1C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |